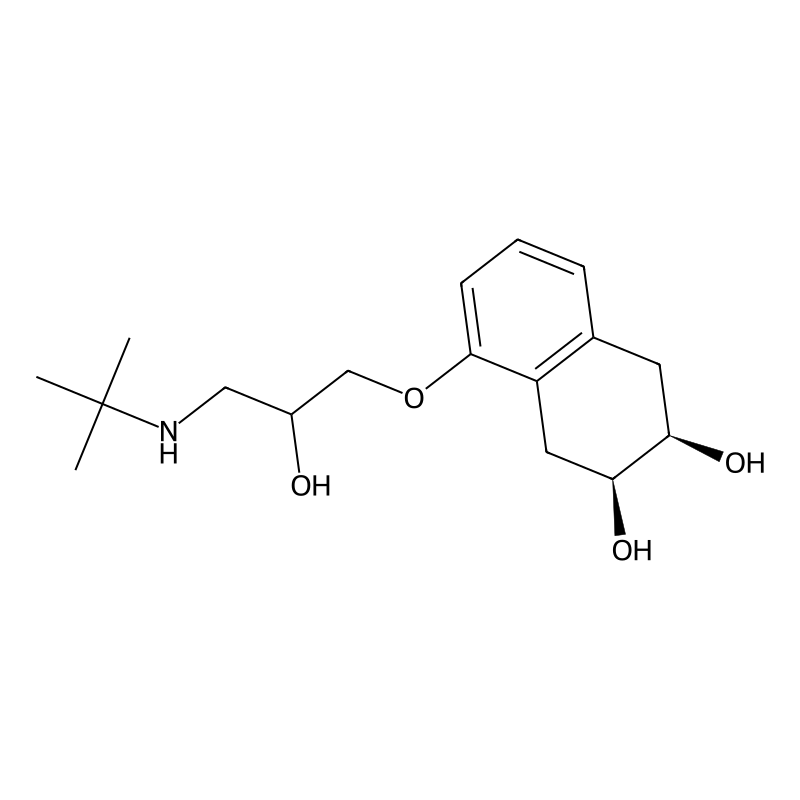

nadolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane.

Practically insoluble in lipids.

It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide.

2.25e+00 g/L

Canonical SMILES

Isomeric SMILES

Nadolol is a non-selective beta-adrenergic antagonist primarily used in the treatment of hypertension and certain types of arrhythmias. It is chemically classified as a beta-blocker and has the molecular formula C₁₇H₂₇NO₄. The compound is characterized by its ability to block the action of catecholamines, such as adrenaline, on beta-adrenergic receptors, which helps to reduce heart rate and blood pressure. Nadolol is notable for its long half-life, allowing for once-daily dosing in clinical settings.

- Hydroxylation: The compound can be hydroxylated to introduce hydroxyl groups, which can enhance its solubility and bioavailability.

- Acetylation: Nadolol can react with acetic anhydride or acetic acid to form acetyl derivatives, which may have altered pharmacological properties.

- Hydrogenation: In its synthesis, nadolol is subjected to catalytic hydrogenation processes to achieve desired structural configurations.

These reactions are crucial for modifying the compound's pharmacokinetic and pharmacodynamic properties.

Nadolol exhibits significant biological activity through its mechanism as a beta-blocker. Its primary actions include:

- Reduction of Heart Rate: By blocking beta-1 adrenergic receptors in the heart, nadolol decreases heart rate and myocardial contractility.

- Lowering Blood Pressure: The compound reduces peripheral vascular resistance, leading to lower blood pressure levels.

- Management of Angina: Nadolol is effective in alleviating angina pectoris by decreasing myocardial oxygen demand.

Additionally, nadolol has been shown to possess antioxidant properties, contributing to its cardiovascular protective effects.

The synthesis of nadolol involves several steps that can vary based on the chosen method. Commonly described methods include:

- Starting Materials: The synthesis begins with 5,8-dihydronaphthalene derivatives which are reacted with tert-butylamine.

- Cis Hydroxylation: The intermediate product undergoes cis hydroxylation using wet acetic acid and silver iodide.

- Catalytic Hydrogenation: The final step involves catalytic hydrogenation to yield nadolol in high purity.

A notable patent describes a method that allows for the production of nadolol with a purity exceeding 99.7%, utilizing a streamlined process that avoids high-pressure reactors and minimizes intermediate isolation .

Nadolol is primarily used in clinical settings for:

- Hypertension Management: It effectively lowers blood pressure in patients with hypertension.

- Arrhythmia Treatment: Nadolol helps manage various arrhythmias by stabilizing cardiac rhythm.

- Angina Treatment: It is utilized for the prevention of angina attacks due to its effects on heart workload.

Additionally, research into nadolol's potential applications in other conditions, such as anxiety disorders and migraine prophylaxis, is ongoing.

Nadolol's interactions with other drugs and biological systems have been extensively studied:

- Drug Interactions: Nadolol may interact with other antihypertensive agents, leading to compounded effects on blood pressure. Caution is advised when co-administering with calcium channel blockers or other beta-blockers.

- Food Interactions: The absorption of nadolol may be affected by food; thus, it is generally recommended to take it consistently either with or without food.

Studies have also indicated that nadolol may influence the pharmacokinetics of drugs metabolized by cytochrome P450 enzymes .

Nadolol belongs to a class of compounds known as beta-blockers, which share similar mechanisms but differ in their selectivity and pharmacokinetics. Here are some comparable compounds:

| Compound | Selectivity | Half-life | Primary Use |

|---|---|---|---|

| Propranolol | Non-selective | 3-6 hours | Hypertension, anxiety |

| Atenolol | Beta-1 selective | 6-9 hours | Hypertension, angina |

| Metoprolol | Beta-1 selective | 3-7 hours | Hypertension, heart failure |

| Bisoprolol | Beta-1 selective | 10-12 hours | Hypertension |

Uniqueness of Nadolol:

- Nadolol's long half-life allows for once-daily dosing compared to other beta-blockers that may require multiple doses throughout the day.

- Its non-selective nature means it affects both beta-1 and beta-2 receptors, which can lead to broader cardiovascular effects but also increases the risk of bronchospasm in susceptible individuals.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Melting Point

124-136 °C

124 - 136 °C

UNII

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

... Nadolol /is/ indicated in the treatment of hypertension when used alone or in combination with other antihypertensive medication. ... /Included in US product labeling/

Nadolol has been used in a limited number of patients with atrial flutter or fibrillation for the management of frequent ventricular premature contractions, paroxysmal atrial tachycardia, and sinus tachycardia and to decrease heart rate. Nadolol has been used with some success in a limited number of patients for the prophylaxis of common migraine headache.

/Exptl/ This investigation reports pilot data on two points originally raised in the earliest reports of the efficacy of beta-blockers in akathisia: their potential utility in the akathisia of idiopathic Parkinson's disease and the possibility of determining a central vs a peripheral site of action by comparing the time course of the effects of lipophilic and hydrophilic agents. Akathisia improved in 4 patients with idiopathic Parkinson's disease after low dose propranolol treatment. Six patients with neuroleptic induced akathisia were treated with the hydrophilic beta-blocker nadolol. Effects on akathisia occurred, but evolved much more slowly than after treatment with lipophilic agents, such as propranolol and metoprolol, thus suggesting a central site of action.

For more Therapeutic Uses (Complete) data for NADOLOL (16 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle.

In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure.

Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation.

It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions.

Absorption Distribution and Excretion

Nadolol is not metabolized in the liver and excreted mainly in the urine. In healthy subjects, following intravenous dosing, 60% of a dose is eliminated in the urine and 15% in the feces after 72 hours. The remainder of the dose is expected to be eliminated in the feces afterwards.

In healthy subjects, the volume of distribution of nadolol is 147-157L.

In healthy subjects, the total body clearance of nadolol is 219-250mL/min and the renal clearance is 131-150mL/min.

Following oral administration of nadolol, absorption is variable and averages about 30-40% of a dose. The presence of food in the GI tract does not affect the rate or extent of absorption. After oral administration of 2 mg of nadolol (in a capsule), peak plasma concentrations usually occur in 2-4 hours. In one study in hypertensive adults who received 80 mg, 160 mg, or 320 mg of nadolol daily, mean steady state plasma concentrations were 25.5-35.5 ng/ml, 51.7-74.1 ng/ml, and 154-191.4 ng/ml, respectively. With doses of 40-320 mg daily, the duration of nadolol's antihypertensive and antianginal effects is at least 24 hours.

Following oral administration of 2 mg of radiolabeled nadolol (in a capsule) in one study in patients with normal renal function, about 24.6% and 76.9% of the radioactivity was recovered in urine and feces, respectively, in 4 days.

Nadolol is widely distributed into body tissues. In dogs, minimal amounts of nadolol were detected in the brain and, in rats, the drug crosses the placenta. The drug is distributed into bile. Nadolol is distributed into milk. About 30% of nadolol in serum is bound to plasma proteins.

The beta-adrenoceptor antagonists ... are adequately absorbed, and some like atenolol, sotalol and nadolol which are poorly lipid-soluble are excreted unchanged in the urine, accumulating in renal failure but cleared normally in liver disease. The more lipid-soluble drugs are subject to variable metabolism in the liver, which may be influenced by age, phenotype, environment, disease and other drugs, leading to more variable plasma concentrations. Their clearance is reduced in liver disease but is generally unchanged in renal dysfunction. All the beta-adrenoceptor antagonists reduce cardiac output and this may reduce hepatic clearance of highly extracted drugs. In addition, the metabolised drugs compete with other drugs for enzymatic biotransformation and the potential for interaction is great, but because of the high therapeutic index of beta-adrenoceptor antagonists, any unexpected clinical effects are more likely to be due to changes in the kinetics of the other drug.

Nadolol 20 mg was administered orally as a single-blind, single dose to nine patients about to undergo cataract extraction. Intraocular pressures fell by a mean of 24% 3 hr after administration. During the operation, aqueous humor and serum samples were taken for measurement of nadolol concentrations. Aqueous nadolol concentrations ranged from 3.8 to 13.4 ng/mL, and correlated with the serum drug concentrations (r=0.84). The fall in intraocular pressure did not correlate with either the aqueous humor or plasma concentrations of nadolol.

Metabolism Metabolites

Nadolol is not metabolized.

Wikipedia

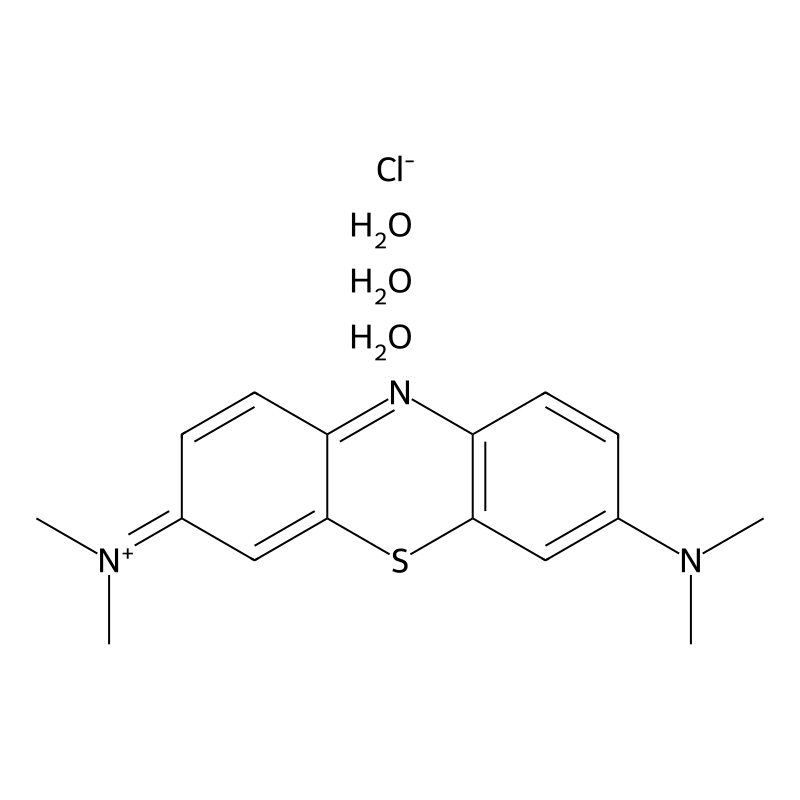

Methyl_blue

Drug Warnings

Nadolol should be used with caution in patients with renal or hepatic impairment, and it may be necessary to reduce the dosage of the drug in those with renal impairment.

Signs of hyperthyroidism (eg, tachycardia) may be masked by nadolol, and patients having or suspected of developing thyrotoxicosis should be monitored closely because abrupt withdrawal of beta-adrenergic blockade might precipitate thyroid storm. It is recommended that nadolol be used with caution in patients with diabetes mellitus (especially those with labile diabetes or those prone to hypoglycemia) since the drug may also mask the signs and symptoms associated with acute hypoglycemia (eg, tachycardia and blood pressure changes but not sweating), the drug should be used with caution in patients with diabetes mellitus receiving hypoglycemic agents, especially in those with labile disease or those prone to hypoglycemia. Beta-adrenergic blocking agents may also impair glucose tolerance; delay the rate of recovery of blood glucose concentration following drug-induced hypoglycemia; alter the hemodynamic response to hypoglycemia, possibly resulting in an exaggerated hypertensive response; and possibly impair peripheral circulation. If nadolol is used in diabetic patients receiving hypoglycemic agents, it may be necessary to adjust the dosage of the hypoglycemic agent. In one study in nondiabetic patients, nadolol therapy did not produce changes in glucose tolerance.

Nadolol is distributed into milk. Because of the potential for adverse reactions to nadolol in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.

For more Drug Warnings (Complete) data for NADOLOL (10 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of nadolol is 18 hr. /From table/

In patients with normal renal function, the plasma half-life of nadolol is 10-24 hr and, with once daily doses, steady state is attained in 6-9 days. In patients with renal impairment, plasma half-life is increased.

Use Classification

Pharmaceuticals

Analytic Laboratory Methods

Analyte: nadolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: nadolol; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)

Analyte: nadolol; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 220 nm and comparison to standards (assay purity)

Storage Conditions

Interactions

Antimuscarinic agents, such as atropine, may counteract the bradycardia caused by nadolol by reestablishing the balance between sympathetic and parasympathetic actions on the heart.

When nadolol is administered with diuretics or other hypotensive drugs, the hypotensive effect of nadolol may be increased.

High doses of nadolol may potentiate and prolong the effects of neuromuscular blocking agents such as tubocurarine chloride.

Dates

Schafer-Korting M, Bach N, Knauf H, Mutschler E: Pharmacokinetics of nadolol in healthy subjects. Eur J Clin Pharmacol. 1984;26(1):125-7. [PMID:6714285]

Morrison RA, Singhvi SM, Creasey WA, Willard DA: Dose proportionality of nadolol pharmacokinetics after intravenous administration to healthy subjects. Eur J Clin Pharmacol. 1988;33(6):625-8. [PMID:3366166]

Patel L, Johnson A, Turner P: Nadolol binding to human serum proteins. J Pharm Pharmacol. 1984 Jun;36(6):414-5. doi: 10.1111/j.2042-7158.1984.tb04413.x. [PMID:6146679]

Israili ZH, Dayton PG: Human alpha-1-glycoprotein and its interactions with drugs. Drug Metab Rev. 2001 May;33(2):161-235. doi: 10.1081/DMR-100104402 . [PMID:11495502]

Lee WG, Murphy R, McCall JL, Gane EJ, Soop M, Tura A, Plank LD: Nadolol reduces insulin sensitivity in liver cirrhosis: a randomized double-blind crossover trial. Diabetes Metab Res Rev. 2017 Mar;33(3). doi: 10.1002/dmrr.2859. Epub 2016 Nov 10. [PMID:27667324]

Gorre F, Vandekerckhove H: Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why? Acta Cardiol. 2010 Oct;65(5):565-70. doi: 10.2143/AC.65.5.2056244. [PMID:21125979]

FDA Approved Drug Products: Nadolol Oral Tablets

FDA Approved Drug Products: CORZIDE (nadolol and bendroflumethiazide) tablets

The Human Metabolome Database: Nadolol MSDS

Explore Compound Types

C16H18ClN3S

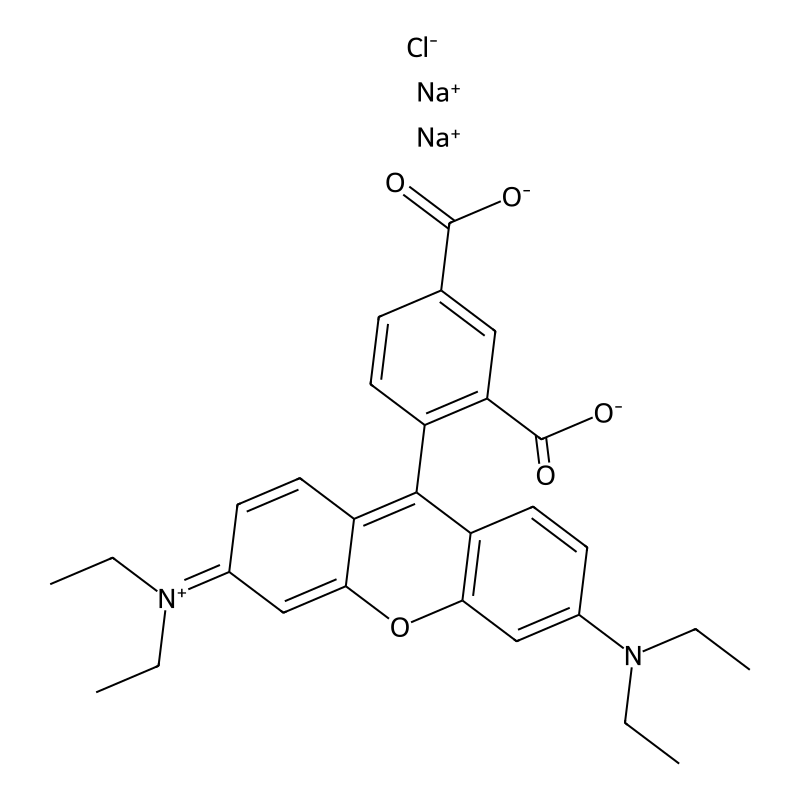

C29H29ClN2Na2O5